4-(Aminomethyl)-2-bromo-6-ethoxyphenolhydrobromide
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Overview
Description
4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide is a chemical compound with a complex structure that includes an aminomethyl group, a bromine atom, and an ethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide typically involves multiple steps, starting with the bromination of a suitable phenol derivative. The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and the phenol derivative. The ethoxy group is usually introduced via an etherification reaction. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could yield a variety of substituted phenol derivatives.
Scientific Research Applications
4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The aminomethyl group could facilitate binding to biological targets, while the bromine and ethoxy groups might influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)-2-chloro-6-ethoxyphenol: Similar structure but with a chlorine atom instead of bromine.
4-(aminomethyl)-2-bromo-6-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-(aminomethyl)-2-bromo-6-ethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the bromine atom can enhance reactivity in substitution reactions, while the ethoxy group can influence solubility and stability.
This detailed article provides a comprehensive overview of 4-(aminomethyl)-2-bromo-6-ethoxyphenol hydrobromide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H13Br2NO2 |
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Molecular Weight |
327.01 g/mol |
IUPAC Name |
4-(aminomethyl)-2-bromo-6-ethoxyphenol;hydrobromide |
InChI |
InChI=1S/C9H12BrNO2.BrH/c1-2-13-8-4-6(5-11)3-7(10)9(8)12;/h3-4,12H,2,5,11H2,1H3;1H |
InChI Key |
CMUPNOAQJPPKMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CN)Br)O.Br |
Origin of Product |
United States |
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